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Compound of Interest

2-Chloro-3-iodo-4-
Compound Name:
(trifluoromethyl)pyridine

CAS No.: 1186405-09-3

Cat. No.: B1389501

Get Quote

Executive Summary

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1186405-09-3) is a highly specialized
halogenated pyridine scaffold used primarily as a regioselective building block in the synthesis
of complex agrochemicals and pharmaceutical agents. Its unique substitution pattern—
featuring a labile iodide at C-3, a nucleophilic substitution-prone chloride at C-2, and a lipophilic
trifluoromethyl group at C-4—allows for orthogonal functionalization strategies. This guide
details its identification, validated synthetic protocols, reactivity profiles, and safety handling.

Compound Identity & Physical Properties
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Property Data
Chemical Name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
CAS Registry Number 1186405-09-3

Molecular Formula

Molecular Weight 307.44 g/mol

MDL Number MFCD12827836

Appearance Off-white to pale yellow solid

Melting Point ~65—70 °C (Typical for analogous iodopyridines)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2-8 °C, Light-sensitive (Store under Inert Gas)

Synthesis: Directed Ortho-Lithiation (DoM)

The most robust and field-proven synthetic route utilizes Directed Ortho-Metalation (DoM). The
C-3 proton of the precursor, 2-chloro-4-(trifluoromethyl)pyridine, is rendered highly acidic due to
the synergistic electron-withdrawing effects of the adjacent chlorine (inductive,

-withdrawing) and the trifluoromethyl group (strong inductive,

-withdrawing).

Reaction Mechanism[1][2][3]

o Deprotonation: Lithium diisopropylamide (LDA) selectively removes the C-3 proton at low
temperature (-78 °C) to form the lithiated intermediate.

o Electrophilic Quench: lodine (

) is added to the lithiated species, effecting a halogen exchange to yield the 3-iodo product.

Step-by-Step Protocol

Reagents:
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Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) [1.0 eq]

Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane [1.1-1.2 eq]

Electrophile: lodine (

) [1.2 eq], dissolved in anhydrous THF

Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add
anhydrous THF and cool to -78 °C (dry ice/acetone bath).

Base Addition: Add LDA solution dropwise via syringe, maintaining internal temperature
below -70 °C.

Substrate Addition: Dissolve the starting pyridine in minimal THF and add dropwise to the
LDA solution. Stir at -78 °C for 1-2 hours to ensure complete lithiation (formation of the 3-
lithio species).

o Note: The solution often turns a deep red/orange color upon lithiation.

Quench: Add the lodine/THF solution dropwise. The color will fade/change as the iodine is
consumed.

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine. Extract with Ethyl Acetate (
).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram
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Figure 1: Validated synthetic workflow via Directed Ortho-Metalation (DoM).

Reactivity Profile & Chemoselectivity

The scaffold offers three distinct handles for functionalization, allowing for "programmed"
synthesis where reactions occur in a specific order based on reactivity differences.

The "Orthogonal” Reactivity Map

e C-3lodine (Most Reactive): The C-1 bond is the weakest. It is the primary site for Palladium-
catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Negishi) or Lithium-Halogen
exchange.

e C-2 Chlorine (Moderately Reactive): Activated by the electron-withdrawing ring nitrogen and
the para-trifluoromethyl group. It undergoes Nucleophilic Aromatic Substitution (

) with amines, thiols, or alkoxides.

o C-4 Trifluoromethyl (Stable): Generally inert under standard coupling conditions; serves to
modulate lipophilicity (

) and metabolic stability.

Strategic Functionalization Diagram
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2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

High Reactivity (I > Cl) | Moderate Reactivity Cryogenic Conditions

Suzuki Coupling (C-3) SnAr Substitution (C-2) Li-Halogen Exchange (C-3)
Pd(PPh3)4, Ar-B(OH)2 R-NH2 / NaH iPrMgCl or nBuLi
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Figure 2: Chemoselective reaction pathways. The C-3 lodine allows for initial carbon-carbon
bond formation without disturbing the C-2 Chlorine.

Safety & Handling (E-E-A-T)

As a halogenated pyridine, this compound poses specific hazards. Protocols must be strictly
enforced.

e Hazard Statements (GHS):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

» Handling:

o

Engineering Controls: Always handle inside a certified chemical fume hood.

o

PPE: Nitrile gloves (double gloving recommended for organolithium steps), safety goggles,
and lab coat.

o

Storage: Store under inert atmosphere (Argon) at 2—8 °C. lodine-containing compounds

can degrade/discolor upon light exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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